molecular formula C11H7I B3249405 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene CAS No. 1935897-53-2

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene

Cat. No. B3249405
CAS RN: 1935897-53-2
M. Wt: 266.08
InChI Key: FOVYDLLYOXTBEY-UHFFFAOYSA-N
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Description

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as IPDB and has a molecular formula of C14H5I. It is a yellowish solid that is insoluble in water but soluble in organic solvents such as chloroform and benzene.

Mechanism of Action

The mechanism of action of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, potentially leading to changes in their function.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene. However, it has been shown to exhibit cytotoxic effects on cancer cells, potentially making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is its unique properties, which make it a useful tool for studying charge transport in organic electronics. However, its limited solubility in water and potential cytotoxic effects may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene. One area of interest is the development of new materials for solar cells and light-emitting diodes. Additionally, further investigation into the compound's potential cytotoxic effects and its use in cancer therapy may be warranted. Finally, there is potential for further study of the compound's interaction with biological molecules and its potential use in drug development.

Scientific Research Applications

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene has a wide range of potential applications in scientific research. It has been studied for its use in organic electronics, as it exhibits excellent charge transport properties. Additionally, it has been investigated for its potential use in the development of new materials for solar cells and light-emitting diodes.

properties

IUPAC Name

1-iodo-4-penta-1,4-diyn-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7I/c1-3-9(4-2)10-5-7-11(12)8-6-10/h1-2,5-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVYDLLYOXTBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C#C)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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